molecular formula C24H21NO5 B2552238 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid CAS No. 2354749-35-0

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid

Cat. No. B2552238
CAS RN: 2354749-35-0
M. Wt: 403.434
InChI Key: BERAGMWQDBWPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 355.38 . The SMILES string representation of its structure is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 355.38 . The InChI key is JBIRUWVMQYLPPX-SFHVURJKSA-N .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Chemistry

The Fmoc (Fluoren-9-ylmethoxy)carbonyl group is commonly used in peptide synthesis. EN300-7544069, with its Fmoc-protected amino acid structure, serves as a versatile building block. Researchers employ it to create peptide sequences, especially in solid-phase peptide synthesis (SPPS) . The stability of the Fmoc group allows for efficient coupling reactions during peptide assembly.

Drug Delivery Systems

EN300-7544069’s unique structure makes it an attractive candidate for drug delivery systems. Researchers explore its use as a prodrug or carrier molecule. By attaching therapeutic agents to this compound, they can enhance drug solubility, bioavailability, and targeted delivery . Its stability and biocompatibility contribute to its potential in this field.

Materials Science and Surface Modification

The fluorenylmethoxycarbonyl (Fmoc) moiety has applications beyond peptides. Researchers investigate its incorporation into materials, such as polymers and surfaces. EN300-7544069 could be used to modify surfaces, enhance adhesion, or create functional coatings . Its stability and ease of attachment make it valuable in material science.

Photoluminescent Materials

Fluorene derivatives, like EN300-7544069, exhibit photoluminescence properties. Researchers explore their use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. By incorporating this compound into luminescent materials, they aim to improve efficiency and color emission .

Chemical Biology and Bioconjugation

EN300-7544069’s Fmoc group enables selective bioconjugation. Researchers functionalize proteins, peptides, or other biomolecules by attaching them to this compound. Such bioconjugates find applications in proteomics, drug discovery, and imaging . The Fmoc group’s stability ensures reliable conjugation reactions.

Synthetic Methodology Development

Researchers interested in developing new synthetic methodologies often explore novel reagents. EN300-7544069, with its Fmoc-protected amino acid structure, contributes to the toolbox of synthetic chemists. It may serve as a building block for designing innovative reactions or functional groups .

Future Directions

While specific future directions are not mentioned in the available resources, compounds like this one, with fluorenylmethyloxycarbonyl (Fmoc) protective groups, are often used in the synthesis of peptides . Therefore, it could potentially be used in the development of new pharmaceuticals or in biochemical research.

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERAGMWQDBWPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid

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